molecular formula C19H17NO4 B15358000 6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one CAS No. 141031-98-3

6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one

Cat. No.: B15358000
CAS No.: 141031-98-3
M. Wt: 323.3 g/mol
InChI Key: UVQAYCRACXNBKB-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one ( 141031-98-3) is a synthetic small molecule with the molecular formula C19H17NO4 and a molecular weight of 323.3 g/mol. This compound belongs to the benzopyran-2-one (coumarin) class of heterocyclic compounds, characterized by a fused benzene and pyran ring system. Its specific structure features a 4-hydroxy substitution on the pyran ring and a 6-amino group on the benzene ring, contributing to its electronic properties and potential for hydrogen bonding. The molecule also possesses a 3-(3-oxo-1-phenylbutyl) side chain at the 3-position, a structural motif shared with compounds of significant pharmacological interest. The core benzopyran-2-one structure is recognized as a privileged scaffold in medicinal chemistry with a broad spectrum of documented biological activities. Related 4-hydroxy-benzopyran-2-one derivatives have been investigated in published patents for their potential utility in treating retroviral infections, highlighting the research relevance of this chemical class in antiviral discovery . The presence of the specific 3-oxo-1-phenylbutyl side chain is a key structural feature of well-characterized bioactive molecules, suggesting this compound is a valuable intermediate or lead structure for exploring structure-activity relationships (SAR). This product is provided as a high-purity solid for research applications exclusively. It is intended for use in biochemical research, hit-to-lead optimization studies, and as a building block for the synthesis of more complex chemical entities. It is NOT intended for diagnostic, therapeutic, or human use. Researchers can utilize this compound to explore its potential pharmacological properties, mechanism of action, and interactions with biological targets.

Properties

CAS No.

141031-98-3

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

InChI

InChI=1S/C19H17NO4/c1-11(21)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(20)7-8-16(15)24-19(17)23/h2-8,10,14,22H,9,20H2,1H3

InChI Key

UVQAYCRACXNBKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)N)OC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one typically involves the reaction of 4-hydroxy-3-(3-oxo-1-phenylbutyl)coumarin with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency. Purification steps, such as recrystallization or column chromatography, are also integrated into the process to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or neutral media.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. These reactions are often performed in solvents like ethanol or THF.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antioxidant and anti-inflammatory properties. It has been studied for its ability to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for further research in medicinal chemistry.

Medicine: Due to its biological activities, 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one exerts its effects involves multiple molecular targets and pathways. The compound interacts with various enzymes and receptors, leading to the modulation of biological processes. For example, its antioxidant activity is attributed to its ability to neutralize free radicals, while its anti-inflammatory effects are due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzopyranone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one with structurally related analogs:

Structural Analogs and Key Differences

Compound Name Core Structure Substituents (Positions) Key Properties/Activities Reference ID
This compound 2H-1-benzopyran-2-one - 6-Amino
- 4-Hydroxy
- 3-(3-oxo-1-phenylbutyl)
Hypothesized: Enhanced lipophilicity, potential kinase inhibition N/A
5-Amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Dihydro-2H-1-benzopyran-4-one - 5-Amino
- 6-(3-amino-4-hydroxybutanoyl)
- 2,2-Dimethyl
Reported: Antioxidant activity, moderate solubility in polar solvents
2-Amino-7-(1,2-dihydroxyethyl)-6-(methylthio)thieno[3,2-g]pteridin-4(3H)-one Thieno-pteridin-4(3H)-one - 2-Amino
- 7-(1,2-dihydroxyethyl)
- 6-(Methylthio)
Reported: Anticancer activity via thymidylate synthase inhibition

Functional Group Impact

  • Amino and Hydroxy Groups: The presence of amino (6-position) and hydroxy (4-position) groups in the target compound distinguishes it from analogs like 5-Amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, which features additional amino-hydroxybutanoyl and dimethyl groups.
  • Phenylbutyl vs. Methylthio Substituents: The 3-oxo-1-phenylbutyl group in the target compound contrasts with the methylthio group in 2-Amino-7-(1,2-dihydroxyethyl)-6-(methylthio)thieno[3,2-g]pteridin-4(3H)-one. The phenylbutyl chain likely increases lipophilicity, favoring interactions with hydrophobic enzyme pockets, whereas methylthio groups may enhance metabolic stability .

Hypothetical Pharmacological Profiles

  • Kinase Inhibition: The benzopyranone core is common in kinase inhibitors (e.g., flavonoid-based inhibitors). The phenylbutyl group may mimic ATP-binding pocket ligands.
  • Antioxidant Potential: Analogous hydroxy-amino substitutions in 5-Amino-6-(3-amino-4-hydroxybutanoyl)... correlate with radical-scavenging activity .

Biological Activity

6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one, also known as 2H-1-benzopyran-2-one, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
CAS Number 141031-98-3
Molecular Formula C19H17NO4
Molecular Weight 323.34 g/mol
LogP 3.773
Predicted Boiling Point 582.7 ± 50.0 °C

Research indicates that this compound exhibits various biological activities including anti-inflammatory, antimicrobial, and potential anticancer effects.

Anti-inflammatory Activity

A notable study demonstrated the compound's ability to inhibit pro-inflammatory cytokines such as IL-1β and IL-6. In vitro tests showed that it significantly reduced mRNA expression levels of these cytokines in macrophages exposed to lipopolysaccharides (LPS) . In vivo experiments further confirmed these findings, where treatment with the compound led to decreased levels of IL-1β and TNF-α in mice models .

Antimicrobial Properties

Another investigation assessed the antimicrobial effects of related benzopyran compounds, revealing that certain analogues exhibited substantial inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.

Potential Anticancer Effects

Preliminary studies have indicated that compounds within the benzopyran class may possess anticancer properties. The mechanisms are thought to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation . However, further research is necessary to elucidate these effects specifically for this compound.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Inhibition of Cytokine Production : In a controlled study, mice treated with 6-amino derivatives showed a marked reduction in inflammatory markers post-LPS administration. The results indicated that these compounds could be potential therapeutic agents for inflammatory diseases .
  • Antimicrobial Testing : A series of benzopyran derivatives were tested against various bacterial strains, showing that modifications at specific positions on the benzopyran ring could enhance antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic strategies for 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one and its analogs?

Synthesis typically involves condensation reactions between substituted coumarins and phenylbutyl ketones. For example, warfarin analogs are synthesized via Michael addition of 4-hydroxycoumarin to 3-oxo-1-phenylbut-1-ene, followed by amination at the 6-position to introduce the amino group. Key challenges include controlling regioselectivity and minimizing tautomerism, which can be addressed using chiral catalysts or low-temperature conditions to stabilize intermediates .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • NMR : Focus on resolving coupling constants for the 3-(3-oxo-1-phenylbutyl) side chain to confirm stereochemistry.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between the parent compound (exact mass: 307.095 g/mol) and its tautomers.
  • X-ray Crystallography : Essential for resolving ambiguities in spatial arrangement, particularly for the amino and hydroxyl groups .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its sensitivity and specificity. For example:

Matrix LOD LOQ Recovery (%) Reference
Plasma0.1 ng/mL0.3 ng/mL92–105
Liver microsomes0.5 ng/mL1.5 ng/mL85–98

Advanced Research Questions

Q. How do enantiomeric differences in this compound affect anticoagulant activity?

The compound’s bioactivity is highly enantioselective. For instance, the (R)-enantiomer exhibits stronger binding to vitamin K epoxide reductase (VKOR) compared to the (S)-form. Advanced chiral separation techniques (e.g., chiral HPLC with amylose-based columns) and molecular docking simulations are critical for studying stereochemical impacts .

Q. What methodologies resolve contradictions in reported toxicity profiles of this compound?

Discrepancies in toxicity data (e.g., LD₅₀ values ranging from 50–200 mg/kg in rodents) often stem from differences in metabolic pathways. To address this:

  • Use genetically modified animal models (e.g., CYP2C9-null mice) to isolate metabolic contributions.
  • Conduct in vitro hepatocyte assays to quantify metabolite formation (e.g., dehydrowarfarin, a cytochrome P-450-derived metabolite linked to hepatotoxicity) .

Q. How can the stability of metal complexes involving this compound be enhanced for therapeutic applications?

Neodymium(III) complexes of 4-hydroxycoumarins demonstrate enhanced stability and anticoagulant activity. Stability is improved by:

  • Optimizing the metal-to-ligand ratio (e.g., 1:3 for Nd(III)).
  • Using chelating agents (e.g., EDTA derivatives) to prevent hydrolysis in aqueous media.
Complex Log β (Stability Constant) Anticoagulant Activity (IC₅₀, μM)
Nd(III)-Warfarin12.3 ± 0.20.45 ± 0.03
Nd(III)-6-Amino analog13.1 ± 0.30.28 ± 0.02

Q. What experimental designs are effective for studying tautomerism in this compound?

Tautomerism between keto-enol forms can be analyzed via:

  • Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., δ 5.2 ppm for enol vs. δ 3.8 ppm for keto).
  • Computational Chemistry : DFT calculations (B3LYP/6-31G*) to predict energy barriers for tautomeric interconversion .

Data Contradiction Analysis

Q. Why do studies report conflicting antibacterial activity for this compound?

Variability in MIC values (e.g., 8–64 μg/mL against S. aureus) arises from differences in:

  • Bacterial strain specificity : Efflux pump expression alters susceptibility.
  • Solvent systems : DMSO vs. ethanol can affect compound solubility and bioavailability. Standardize assays using CLSI guidelines .

Q. How can researchers reconcile discrepancies in the environmental persistence of this compound?

Waste codes (e.g., P001 for >0.3% concentration) classify it as acutely hazardous, but half-life data vary (t₁/₂ = 30–90 days in soil). Conduct site-specific studies using:

  • Soil column experiments : Simulate leaching under varying pH (4–8).
  • QSAR models : Predict biodegradation pathways based on substituent electronegativity .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry to enhance yield and reduce byproducts .
  • Toxicity Screening : Prioritize in silico models (e.g., ProTox-II) before in vivo testing .
  • Regulatory Compliance : Adhere to EPA Hazardous Waste Codes (P001, U248) for disposal .

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